molecular formula C29H26ClNO2 B032775 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone CAS No. 1258428-71-5

1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone

Cat. No.: B032775
CAS No.: 1258428-71-5
M. Wt: 456 g/mol
InChI Key: RHXXYWBMAWLSOS-XNTDXEJSSA-N
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Description

This compound is a critical intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies . Structurally, it features a 1-propanone backbone with two aromatic substituents:

  • Position 1: A phenyl group substituted with an (E)-ethenyl linkage to a 7-chloro-2-quinolinyl moiety.
  • Position 3: A phenyl group bearing a 1-hydroxy-1-methylethyl (tert-butyl alcohol) group.

The molecular formula is C29H24ClNO2 (approximate molecular weight: 453.45 g/mol). Its ketone functionality and aromatic substituents make it pivotal in Montelukast’s stereochemical configuration and biological activity.

Properties

IUPAC Name

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXXYWBMAWLSOS-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline-Phenyl Ethenyl Coupling

The foundational step employs a Heck-type coupling between 7-chloroquinaldine and isophthalaldehyde. Optimal conditions use acetic acid (25 g) in toluene (400 mL) at 110°C under azeotropic reflux for 20–30 hours, achieving 99% HPLC purity after ethyl acetate recrystallization. The reaction mechanism proceeds via:

7-chloroquinaldine+isophthalaldehydeAcOHtoluene, 110°C[E]-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde\text{7-chloroquinaldine} + \text{isophthalaldehyde} \xrightarrow[\text{AcOH}]{\text{toluene, 110°C}} \text{[E]-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde}

Key parameters:

VariableOptimal ValueImpact on Yield
Temperature110 ± 5°C<90°C: <70% conversion
Solvent Ratio1:4 (w/v)Lower ratios promote dimerization
Reaction Time24–28 hrs<20 hrs: 85% completion

Industrial-Scale Production Workflows

Modern manufacturing prioritizes solvent economy and catalyst recovery. The patent describes a kilogram-scale batch process eliminating chromatographic purification:

Continuous Flow Reactor Design

A telescoped system integrates:

  • Reactor 1: Quinoline-aldehyde coupling (residence time: 2.4 hrs)

  • Reactor 2: Propane-1-one formation via Grignard addition (residence time: 1.8 hrs)

  • Crystallization Unit: Anti-solvent precipitation using methanol/diisopropyl ether (3:1 v/v).

Comparative solvent performance:

Solvent SystemPurity (%)Yield (%)Environmental Impact
Toluene/AcOH99.287High VOC emissions
Ethyl acetate/AcOH98.789Moderate recovery
Methanol/IPA97.592Low toxicity

Critical Process Parameters

Temperature Control in Reduction Steps

The stereoselective reduction of the intermediate ketone uses (-)-Diisopinocampheyl chloroborane (DIP-Cl) in methylene chloride at 0–5°C. Exothermicity management through jacketed reactors prevents epimerization:

\text{Ketone intermediate} \xrightarrow[\text{DIP-Cl, CH}2\text{Cl}2]{\text{0–5°C}} \text{Chiral alcohol product (98% ee)}

Thermal stability data:

StageMax Allowable TempΔH (kJ/mol)
Borane complexation15°C-78.2
Ketone reduction10°C-102.4
Workup25°CN/A

Purification and Isolation Techniques

Crystallization Optimization

Final purification employs a mixed-solvent system:

  • Primary solvent: Methanol (bp 64.7°C)

  • Anti-solvent: Diisopropyl ether (bp 68.4°C)

Crystallization metrics:

ParameterValueEffect on Crystal Habit
Cooling Rate0.5°C/minNeedle-shaped crystals
Seed Loading0.1% w/wReduces nucleation time
Solvent Ratio1:3 (methanol:ether)Maximizes yield (91%)

Comparative Analysis of Synthetic Methodologies

The table below contrasts traditional vs. patent-optimized approaches:

MetricConventional MethodImproved Process
Total Steps74
Chromatography UsedYesNo
Overall Yield62%88%
Class 3 Solvents3.2 L/kg0.5 L/kg
Cycle Time144 hrs72 hrs

Chemical Reactions Analysis

Types of Reactions

1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the phenyl groups.

    Substitution: Various substitution reactions can occur on the quinoline ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives and substituted phenyl compounds, which can have different pharmacological properties .

Scientific Research Applications

1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon has several scientific research applications:

Comparison with Similar Compounds

Key Findings :

  • The target compound’s ketone group is reduced to an alcohol in subsequent synthesis steps to form Montelukast intermediates .
  • The 7-chloro-2-quinolinyl ethenyl group is essential for binding to the cysteinyl leukotriene receptor (CysLT1), while the tert-butyl alcohol substituent enhances solubility and bioavailability .
Propanone Derivatives with Aromatic Substituents
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone C18H14Cl3N3O2 410.7 Triazole, dichlorophenoxy Potential antimicrobial/antifungal agent
1-(2-(2-(Diethylamino)ethoxy)phenyl)-3-phenyl-1-propanone hydrochloride C22H28ClNO2 397.92 Diethylamino ethoxy Cardiovascular research (e.g., Etafenone analog)
1-(3-Chlorophenyl)-1-hydroxy-2-propanone C9H9ClO2 184.62 Hydroxypropanone, chlorophenyl Bupropion impurity/metabolite; used in ANDA filings

Key Findings :

  • Triazole-containing propanones (e.g., ) exhibit divergent biological activities due to heterocyclic substituents, unlike the target compound’s quinolinyl focus.
  • Hydroxypropanones (e.g., ) are more polar, influencing metabolic pathways compared to the target’s tert-butyl alcohol group.
Quinolinyl and Chlorophenyl Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Reference
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone C19H20N2O 292.38 Quinolinone, dimethylamino Potential CNS activity (structural similarity to sedatives)
1-(2-Chlorophenyl)-2-propanone C9H9ClO 168.62 Chlorophenyl, propanone Synthetic intermediate for antipsychotics

Key Findings :

  • Quinolinone derivatives (e.g., ) lack the ethenyl linkage critical for Montelukast’s receptor binding.
  • Simple chlorophenyl propanones (e.g., ) are building blocks in drug synthesis but lack the complexity for leukotriene antagonism.

Biological Activity

The compound 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone , also known by its CAS number 1258428-71-5 , is a synthetic organic molecule with potential biological activities. Its molecular formula is C29H26ClNO2C_{29}H_{26}ClNO_2 and it has a molecular weight of approximately 455.98 g/mol . This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC29H26ClNO2C_{29}H_{26}ClNO_2
Molecular Weight455.98 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Storage Temperature-20°C

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study conducted on the cytotoxic effects of quinoline derivatives demonstrated that compounds structurally related to our target compound inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range. The proposed mechanism involved the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives are known for their effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of similar quinoline compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anti-inflammatory Effects

Quinoline-based compounds have also been investigated for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to these effects by modulating inflammatory pathways.

Case Study: In Vivo Studies

In a murine model of inflammation, administration of related quinoline derivatives resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways is a common mechanism observed in studies involving quinoline derivatives.
  • Modulation of Immune Responses : Anti-inflammatory properties may arise from the modulation of immune cell activity and cytokine production.

Q & A

Q. What are the established synthetic routes for this quinoline-chalcone hybrid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation between a 7-chloro-2-quinoline carbaldehyde derivative and a ketone-bearing aryl group. For example, a base-catalyzed method (e.g., 3% NaOH in methanol) facilitates aldol condensation, with reaction times exceeding 24 hours to ensure completion . Yield optimization requires controlled stoichiometry (1:1 aldehyde:ketone), inert atmospheres to prevent oxidation, and purification via recrystallization from ethanol or column chromatography. Evidence of byproduct formation (e.g., cis/trans isomerism) necessitates HPLC monitoring .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral signatures confirm the E-configuration of the ethenyl group?

  • 1H NMR : A trans coupling constant (J = 15–16 Hz) between the ethenyl protons confirms the E-configuration .
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=O ketone) and ~1600 cm⁻¹ (C=C quinoline) validate core functional groups.
  • MS : Molecular ion peaks ([M+H]⁺) should align with the exact mass (e.g., m/z ~470 for C29H23ClNO2) .

Q. What solvent systems are suitable for crystallization, and how does polymorphism affect bioactivity studies?

Ethanol or methanol-water mixtures are preferred for growing single crystals suitable for X-ray diffraction. Polymorphism, observed in related quinoline chalcones, can alter solubility and bioavailability, necessitating PXRD analysis to confirm batch consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced anticancer activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, while docking simulations (e.g., with PARP-1 or topoisomerase II) identify binding affinities. Substituent effects (e.g., electron-withdrawing Cl on quinoline) enhance π-π stacking with DNA base pairs, as shown in analogs with IC50 values <10 μM in MCF-7 cells .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies (e.g., antibacterial vs. antifungal efficacy)?

Discrepancies often arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or microbial strain variability. Standardized protocols (CLSI guidelines) and cytotoxicity controls (e.g., HEK-293 cells) are critical. For example, antifungal activity (MIC = 32 μg/mL against C. albicans) may require liposomal encapsulation to improve membrane penetration .

Q. How does the steric effect of the 1-hydroxy-1-methylethyl group influence enantioselective interactions in biological systems?

The bulky tert-alcohol group creates chiral centers, impacting receptor binding. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with the (S)-configuration showing 3-fold higher kinase inhibition than (R)-forms in MDAMB-231 cells . Dynamic kinetic resolution during synthesis can enantioselectively favor bioactive conformers .

Q. What crystallographic parameters (e.g., torsion angles, packing motifs) correlate with stability in solid-state formulations?

X-ray structures reveal intramolecular H-bonds between the ketone oxygen and hydroxyl group (O···O distance ~2.6 Å), stabilizing the conformation. π-Stacking between quinoline rings (3.8 Å separation) enhances thermal stability (Tdec >200°C) .

Methodological Tables

Table 1: Key Synthetic and Analytical Parameters

ParameterOptimal ConditionReference
Reaction Time24–48 hours
PurificationEthanol recrystallization
Chiral Purity≥99% ee (HPLC)
Melting Point178–180°C

Table 2: Bioactivity Data Comparison

Assay TypeResult (IC50/MIC)Model SystemReference
Anticancer (MTT)8.7 μMMCF-7
Antibacterial (MIC)64 μg/mLS. aureus
Antifungal (MIC)32 μg/mLC. albicans

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